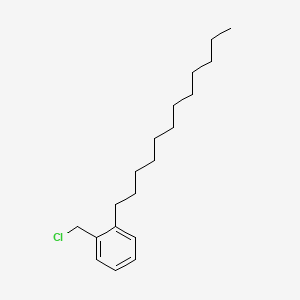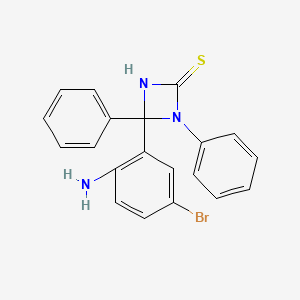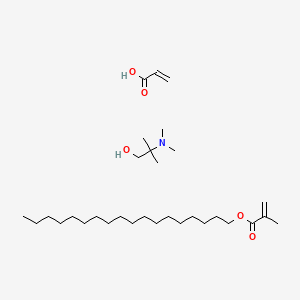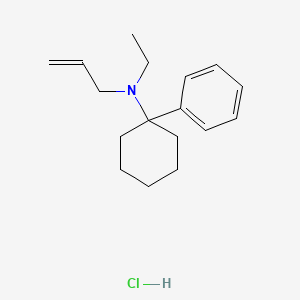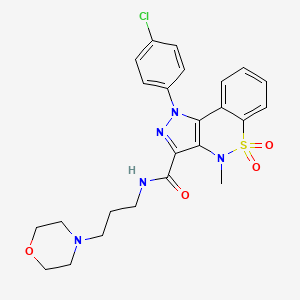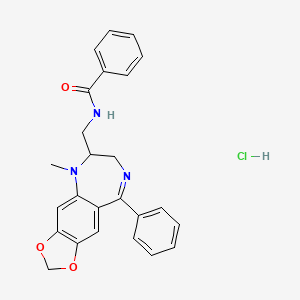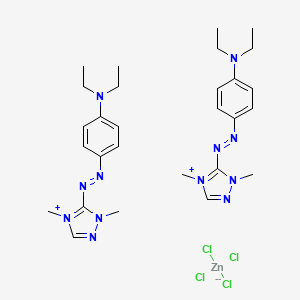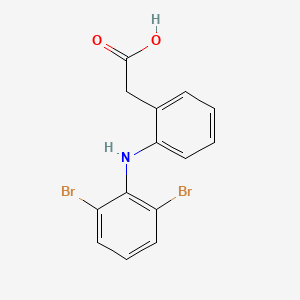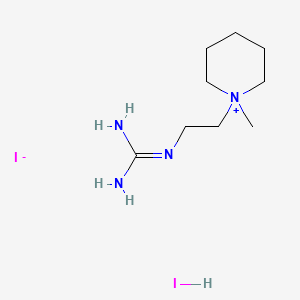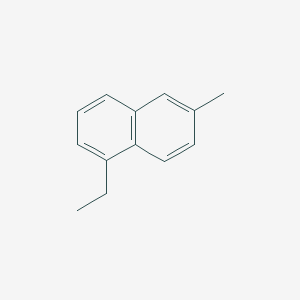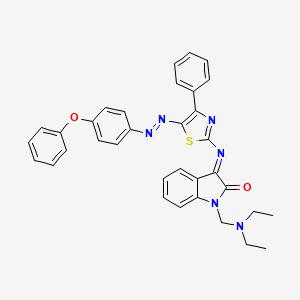
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is a synthetic organic compound known for its intercalative properties with DNA. It is structurally related to ethidium bromide, a well-known nucleic acid stain used in molecular biology. This compound is characterized by its ability to insert itself between the base pairs of DNA, making it useful in various biochemical and molecular biology applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridine core, followed by the introduction of amino groups at the 3 and 8 positions, and the ethyl and thienyl groups at the 5 and 6 positions, respectively. The final step involves the formation of the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .
科学研究应用
Chemistry
In chemistry, 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is used as a fluorescent probe for studying nucleic acids. Its intercalative properties make it valuable for investigating DNA-binding interactions and conformational changes .
Biology
In biological research, this compound is employed in techniques such as gel electrophoresis and fluorescence microscopy to visualize and quantify nucleic acids. It is also used in studying the mechanisms of DNA replication and repair .
Medicine
Its ability to bind to DNA makes it a candidate for developing anti-cancer drugs that target rapidly dividing cells .
Industry
In the industrial sector, this compound is used in the production of fluorescent dyes and stains for various applications, including quality control and diagnostic assays .
作用机制
The primary mechanism of action of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide involves intercalation into the DNA double helix. This intercalation disrupts the normal helical structure of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between base pairs, forming stable complexes with nucleic acids .
相似化合物的比较
Similar Compounds
Ethidium Bromide:
Dimidium Bromide:
Uniqueness
3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is unique due to the presence of the thienyl group, which may enhance its binding affinity and specificity for certain DNA sequences. This structural variation can lead to differences in fluorescence properties and biological activity compared to other similar compounds .
属性
CAS 编号 |
110532-50-8 |
|---|---|
分子式 |
C19H18BrN3S |
分子量 |
400.3 g/mol |
IUPAC 名称 |
5-ethyl-6-thiophen-2-ylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C19H17N3S.BrH/c1-2-22-17-11-13(21)6-8-15(17)14-7-5-12(20)10-16(14)19(22)18-4-3-9-23-18;/h3-11,21H,2,20H2,1H3;1H |
InChI 键 |
VYNQQYHWHRGXIQ-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CS4)N)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


